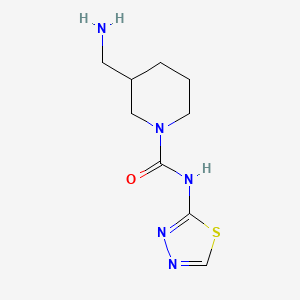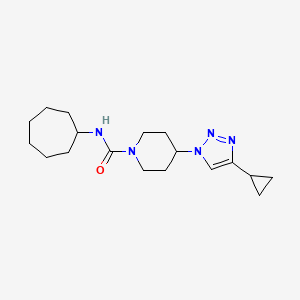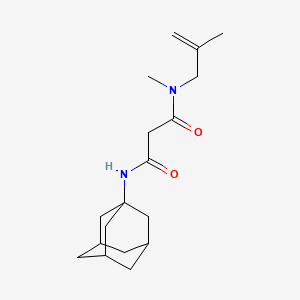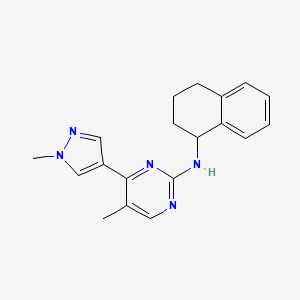amino]butan-1-ol](/img/structure/B5902583.png)
2-[[4-(1H-pyrazol-1-yl)benzyl](3-thienylmethyl)amino]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-(1H-pyrazol-1-yl)benzyl](3-thienylmethyl)amino]butan-1-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as PTBA and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of PTBA is not fully understood. However, it has been proposed that PTBA inhibits the activity of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is involved in the regulation of gene expression and its inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
PTBA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. PTBA has also been found to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the major advantages of PTBA is its high specificity towards LSD1. This makes it a useful tool for studying the role of LSD1 in various biological processes. However, PTBA has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on PTBA. One area of research is the development of more potent and selective LSD1 inhibitors based on the structure of PTBA. Another area of research is the investigation of the role of LSD1 in other biological processes, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the potential use of PTBA in combination with other cancer therapies is an area of interest for future research.
Conclusion:
In conclusion, PTBA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in cancer therapy. Its mechanism of action is not fully understood, but it has been found to inhibit the activity of LSD1, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. PTBA has various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for research on PTBA, including the development of more potent and selective LSD1 inhibitors and the investigation of its potential use in combination with other cancer therapies.
Synthesis Methods
The synthesis of PTBA involves the reaction of 4-(1H-pyrazol-1-yl)benzyl chloride with 3-thienylmethylamine in the presence of a base. The resulting product is then treated with butanal and an acid catalyst to obtain PTBA in high yield.
Scientific Research Applications
PTBA has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer therapy. PTBA has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
properties
IUPAC Name |
2-[(4-pyrazol-1-ylphenyl)methyl-(thiophen-3-ylmethyl)amino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-2-18(14-23)21(13-17-8-11-24-15-17)12-16-4-6-19(7-5-16)22-10-3-9-20-22/h3-11,15,18,23H,2,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTSYZYVECSWSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N(CC1=CC=C(C=C1)N2C=CC=N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-{[3-(2,3-dimethoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902522.png)
![4-({ethyl[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]amino}methyl)-N-methylbenzenesulfonamide](/img/structure/B5902526.png)
![N-cyclopentyl-N'-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]succinamide](/img/structure/B5902532.png)
![2,6-dimethoxy-N-methyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B5902534.png)

![4,4,4-trifluoro-3-({2-[(2-methylprop-2-en-1-yl)oxy]benzoyl}amino)butanoic acid](/img/structure/B5902540.png)
![1-(2-amino-2-oxoethyl)-N-{2-[(methylsulfonyl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5902542.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5902550.png)
amine](/img/structure/B5902553.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[5-(1H-pyrazol-5-yl)-2-furyl]methyl}ethanamine](/img/structure/B5902580.png)
![N-(2-methoxyethyl)-1-methyl-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}piperidin-4-amine](/img/structure/B5902588.png)